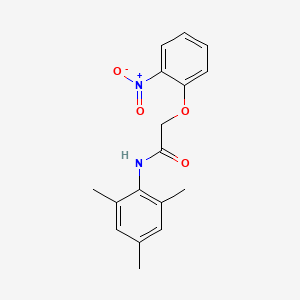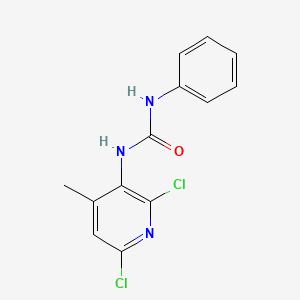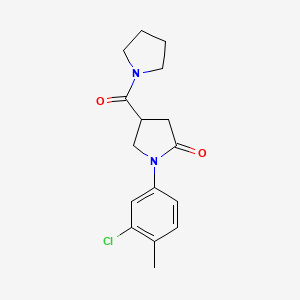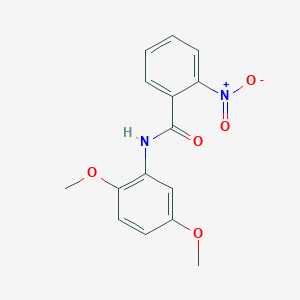![molecular formula C19H15N3O4 B5505740 N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5505740.png)
N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions designed to introduce specific functional groups, which enhance the molecule's biological activity or chemical properties. For example, Zhou et al. (2008) describe the design, synthesis, and biological evaluation of a histone deacetylase inhibitor, showcasing a method that could potentially be adapted for the synthesis of N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide has been elucidated using various analytical techniques. Kranjc et al. (2012) studied the crystal structures of related compounds, revealing insights into their molecular geometry and intermolecular interactions, which are crucial for understanding the compound's behavior in biological systems (Kranjc et al., 2012).
Chemical Reactions and Properties
Research on similar compounds highlights their potential for undergoing various chemical reactions, which can alter their properties and applications. Murai et al. (2005) explored the synthesis of N-thioacyl 1,3-amino alcohols, demonstrating the compound's versatility in forming different chemical structures and potentially leading to a diverse set of chemical properties (Murai et al., 2005).
Physical Properties Analysis
The physical properties of compounds are determined by their molecular structure and can be analyzed through various spectroscopic and crystallographic techniques. The research by Sharma et al. (2016) on the crystal structure of a structurally related compound provides detailed information on its physical characteristics, such as molecular arrangement and intermolecular interactions, which are essential for understanding the compound's stability and solubility (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. Studies like those conducted by Chen et al. (2023) explore the C(sp3)-H bond activation, offering insights into the compound's reactivity and potential for chemical modifications (Chen et al., 2023).
Wissenschaftliche Forschungsanwendungen
Drug-likeness and Antimicrobial Activity : A study focused on synthesizing a library of compounds to investigate their in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities. The findings highlighted some compounds showing good to moderate activity against bacterial strains, with certain compounds demonstrating better antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide. Furthermore, the in-silico analysis suggested excellent drug-likeness properties for the synthesized compounds (Pandya, Dave, Patel, & Desai, 2019).
Histone Deacetylase Inhibition : Another study described the design, synthesis, and biological evaluation of a compound that acts as an isotype-selective histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs at submicromolar concentrations, blocking cancer cell proliferation and inducing various cellular responses leading to apoptosis. This compound, due to its oral bioavailability and significant antitumor activity, shows promise as an anticancer drug (Zhou et al., 2008).
Antioxidant Properties : Research on the synthesis of new pyrimidine derivatives and their antioxidant properties was conducted. Compounds were prepared via Multicomponent Cyclocondensation Reactions (MCRs), and their structures were confirmed through various analytical techniques. The antioxidant properties of these compounds were measured in vitro, showing significant activity in scavenging radicals compared to standard antioxidants (Akbas et al., 2018).
Electrophysiological Activity : The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides were explored, revealing compounds with potential as selective class III agents. These compounds showed potency comparable to that of existing clinical trial drugs, indicating their viability for producing class III electrophysiological activity (Morgan et al., 1990).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-12-2-9-18(22-21-12)26-15-6-3-13(4-7-15)19(23)20-14-5-8-16-17(10-14)25-11-24-16/h2-10H,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCYSIDYEVVATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)

![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)
![8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)
![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)

![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)